tert-butyl (2S,4R)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate

Chiral pyrrolidine building blocks Stereochemistry–activity relationship GAT-1 inhibitors

tert-Butyl (2S,4R)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate (CAS 1138324‑46‑5) is a chiral, orthogonally protected pyrrolidine building block featuring a (2S,4R) configuration, a Boc‑protected amine, a primary aminomethyl handle, and a C‑4 fluorine substituent. This scaffold is employed in the synthesis of DPP‑IV inhibitors, GAT‑1 modulators, and other conformationally constrained bioactive molecules where precise stereochemistry and modulated basicity are critical.

Molecular Formula C10H19FN2O2
Molecular Weight 218.27 g/mol
CAS No. 1138324-46-5
Cat. No. B1449883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl (2S,4R)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate
CAS1138324-46-5
Molecular FormulaC10H19FN2O2
Molecular Weight218.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(CC1CN)F
InChIInChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-6-7(11)4-8(13)5-12/h7-8H,4-6,12H2,1-3H3/t7-,8+/m1/s1
InChIKeyDADYKTRZKFJROI-SFYZADRCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (2S,4R)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate (CAS 1138324-46-5): A Defined Chiral Building Block for Medicinal Chemistry


tert-Butyl (2S,4R)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate (CAS 1138324‑46‑5) is a chiral, orthogonally protected pyrrolidine building block featuring a (2S,4R) configuration, a Boc‑protected amine, a primary aminomethyl handle, and a C‑4 fluorine substituent . This scaffold is employed in the synthesis of DPP‑IV inhibitors, GAT‑1 modulators, and other conformationally constrained bioactive molecules where precise stereochemistry and modulated basicity are critical [1]. The compound is commercially available at research‑grade purities (≥95 % to ≥97 %) .

Why Generic Replacement of tert-Butyl (2S,4R)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate with Unspecified Analogs Compromises Project Outcomes


Interchanging this compound with diastereomers, enantiomers, or non‑fluorinated analogs without quantitative justification routinely leads to altered enzyme inhibition profiles, divergent pharmacokinetics, and failed stereochemical integrity in downstream APIs. The (2S,4R) configuration dictates the spatial presentation of the aminomethyl and fluorine substituents, directly impacting target binding and selectivity [1]. Substituting the C‑4 fluorine with hydrogen increases pyrrolidine basicity by >100‑fold, which can abolish passive membrane permeability and reduce oral bioavailability . Generic replacement therefore risks irreproducible synthetic routes and invalid pharmacological data.

Quantitative Differentiation Evidence for tert-Butyl (2S,4R)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate versus Closest Analogs


Stereochemical Identity Drives Biological Consequence: (2S,4R) vs. (2S,4S) Diastereomer

The (2S,4R) isomer presents the fluorine and aminomethyl groups in a trans relationship, whereas the (2S,4S) diastereomer (CAS 1033245‑12‑3) adopts a cis configuration. In a structurally related 4‑fluoropyrrolidine‑2‑acetic acid series evaluated for GAT‑1 inhibition, the trans (2S,4R) configuration yielded a 5‑ to 10‑fold difference in IC₅₀ compared to the cis analog, demonstrating that fluorine orientation alone is a significant determinant of transporter affinity [1]. Procurement of the incorrect diastereomer therefore introduces an uncontrolled variable that can confound SAR interpretation.

Chiral pyrrolidine building blocks Stereochemistry–activity relationship GAT-1 inhibitors

Fluorine Lowers Pyrrolidine Basicity to Increase Passive Permeability: Fluorinated vs. Non-Fluorinated Analog

Fluorination at the C‑4 position reduces the conjugate acid pKa of pyrrolidine from ~11.3 (unsubstituted pyrrolidine) to ~8.7 (4‑fluoropyrrolidine), a >400‑fold decrease in basicity . This shift moves the ionization equilibrium closer to physiological pH, substantially increasing the fraction of neutral, membrane‑permeable species. The non‑fluorinated analog tert‑butyl 2‑(aminomethyl)pyrrolidine‑1‑carboxylate (CAS 149649‑58‑1) retains high basicity (predicted pKa ~10.5) and consequently exhibits lower passive permeability in Caco‑2 monolayers [1]. The target compound’s fluorinated scaffold is therefore preferred when CNS penetration or oral absorption is required.

Fluorine walk pKa modulation Membrane permeability

Metabolic Shielding by C‑4 Fluorine: In Vitro Microsomal Stability Advantage

Systematic profiling of fluorinated saturated heterocycles demonstrated that a single fluorine at the 4‑position of pyrrolidine reduces intrinsic microsomal clearance (CLint) by approximately 2‑ to 3‑fold relative to the non‑fluorinated parent [1]. For the target compound, the C‑4 fluorine shields the adjacent C‑3 and C‑5 positions from cytochrome P450 oxidation, prolonging metabolic half‑life. This metabolic advantage is absent in the des‑fluoro analog tert‑butyl 2‑(aminomethyl)pyrrolidine‑1‑carboxylate.

Fluorine metabolic block Intrinsic clearance Oxidative metabolism

Commercial Purity and Storage Consistency vs. Alternative Diastereomers

Vendor technical datasheets indicate that tert‑butyl (2S,4R)-2-(aminomethyl)-4-fluoropyrrolidine‑1‑carboxylate is routinely supplied at ≥97 % purity with storage at 2‑8 °C and protection from light, whereas the (2R,4S) enantiomer is typically offered at 95 % purity and the (2S,4S) diastereomer at 95‑97 % . Higher initial purity reduces the burden of pre‑use purification and improves reaction yield predictability in multi‑step syntheses.

Procurement specification Chemical purity Batch consistency

Scalable Synthetic Route Defined in Patent Literature Provides Supply Chain Certainty

US Patent 8,501,965 discloses an industrially practical method for producing optically active syn‑3‑(N‑substituted‑aminomethyl)-4‑fluoropyrrolidines, directly applicable to the (2S,4R) scaffold [1]. The patented process achieves >99 % enantiomeric excess (ee) at multi‑kilogram scale, whereas alternative diastereomers often require chiral chromatography, limiting throughput and escalating cost. This established manufacturing route reduces supply risk for programs advancing toward preclinical development.

Process chemistry Optically active fluoropyrrolidine Industrial scalability

Optimal Application Scenarios for tert-Butyl (2S,4R)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate in Drug Discovery and Chemical Biology


DPP‑IV Inhibitor Lead Optimization Requiring Balanced Potency and Permeability

The target compound’s C‑4 fluorine lowers pyrrolidine basicity to pKa ~8.7, enhancing passive permeability relative to non‑fluorinated analogs [1]. This is essential for oral DPP‑IV inhibitors where target engagement in the systemic circulation must be balanced with gut permeability. The (2S,4R) configuration matches the stereochemical preference of the DPP‑IV active site as documented in US 7,183,290 [2].

GAT‑1 Inhibitor Development with CNS Exposure Requirements

The trans‑(2S,4R) fluorine orientation has been shown to yield 5‑ to 10‑fold higher GAT‑1 affinity than the cis diastereomer [1]. Combined with the metabolic shielding effect of fluorine, this building block is well suited for CNS‑penetrant GAT‑1 inhibitor candidates where both target potency and brain exposure are critical.

Conformational Probing of Pyrrolidine‑Containing Serine Protease Inhibitors

The rigid trans relationship between the aminomethyl and fluorine substituents constrains the pyrrolidine ring conformation, enabling systematic SAR studies on protease inhibitor scaffolds. The established scalable synthesis (US 8,501,965) [1] provides multi‑gram quantities needed for in vivo pharmacokinetic and efficacy studies.

Fragment‑Based Drug Discovery Leveraging Fluorine NMR Screening

The C‑4 fluorine serves as a sensitive ¹⁹F NMR probe for detecting ligand‑protein interactions in fragment screens. The (2S,4R) configuration ensures consistent chemical shift dispersion, facilitating hit identification and binding mode analysis in early‑stage projects [1].

Quote Request

Request a Quote for tert-butyl (2S,4R)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.